Cas no 91260-88-7 (N-Methyl-4-(4-nitrophenyl)thiazol-2-amine)
N-Methyl-4-(4-nitrophenyl)thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-Thiazolamine, N-methyl-4-(4-nitrophenyl)-
- N-methyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine
- MLS000545686
- Oprea1_708920
- CHEMBL1517530
- SCHEMBL12643697
- A1-27337
- AKOS001321694
- N-methyl-4-(4-nitrophenyl)thiazol-2-amine
- N-methyl-4-nitrophenyl-2-thiazolamine
- Z48861048
- DTXSID60340010
- AB-601/30965014
- HMS2300N23
- SMR000162677
- 4-{4-nitrophenyl}-2-(methylamino)-1,3-thiazole
- 91260-88-7
- N-Methyl-4-(4-nitrophenyl)thiazol-2-amine
-
- Inchi: 1S/C10H9N3O2S/c1-11-10-12-9(6-16-10)7-2-4-8(5-3-7)13(14)15/h2-6H,1H3,(H,11,12)
- InChI Key: HXAVFNKEMFPELQ-UHFFFAOYSA-N
- SMILES: S1C(NC)=NC(=C1)C1C=CC(=CC=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 235.04154771g/mol
- Monoisotopic Mass: 235.04154771g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 99Ų
N-Methyl-4-(4-nitrophenyl)thiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N197090-250mg |
N-Methyl-4-(4-nitrophenyl)thiazol-2-amine |
91260-88-7 | 250mg |
$ 615.00 | 2022-06-03 | ||
| TRC | N197090-500mg |
N-Methyl-4-(4-nitrophenyl)thiazol-2-amine |
91260-88-7 | 500mg |
$ 1020.00 | 2022-06-03 |
N-Methyl-4-(4-nitrophenyl)thiazol-2-amine Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on N-Methyl-4-(4-nitrophenyl)thiazol-2-amine
Introduction to N-Methyl-4-(4-nitrophenyl)thiazol-2-amine (CAS No. 91260-88-7)
N-Methyl-4-(4-nitrophenyl)thiazol-2-amine, with the Chemical Abstracts Service (CAS) number 91260-88-7, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the thiazole class of heterocyclic compounds and features a nitrophenyl group and a methylamine substituent, which contribute to its unique chemical and biological properties.
The molecular structure of N-Methyl-4-(4-nitrophenyl)thiazol-2-amine consists of a thiazole ring, a nitro group, and a methylamine group. The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is known for its stability and reactivity. The presence of the nitro group imparts strong electron-withdrawing properties, which can influence the compound's reactivity and biological activity. The methylamine group, on the other hand, provides additional functional groups that can participate in various chemical reactions and interactions.
In recent years, N-Methyl-4-(4-nitrophenyl)thiazol-2-amine has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as an intermediate in the synthesis of more complex molecules with therapeutic potential. For instance, thiazole derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The specific combination of functional groups in N-Methyl-4-(4-nitrophenyl)thiazol-2-amine makes it an attractive candidate for further exploration in these areas.
Recent research has also focused on the pharmacological properties of N-Methyl-4-(4-nitrophenyl)thiazol-2-amine. Studies have demonstrated that this compound can modulate various biological pathways and targets. For example, it has been reported to inhibit certain enzymes involved in signal transduction pathways, which are crucial for cell growth and survival. This inhibition can lead to potential therapeutic benefits in treating diseases such as cancer and inflammatory disorders.
The synthesis of N-Methyl-4-(4-nitrophenyl)thiazol-2-amine involves several well-established chemical reactions. One common approach is to start with 4-nitrobenzaldehyde and thiourea to form the thiazole ring, followed by methylation of the amino group. This multi-step process requires careful control of reaction conditions to ensure high yields and purity of the final product. Advanced synthetic techniques and purification methods have been developed to optimize the production process, making it more efficient and scalable for industrial applications.
In addition to its potential therapeutic applications, N-Methyl-4-(4-nitrophenyl)thiazol-2-amine has also been investigated for its use as a probe molecule in biochemical assays. Its unique structural features make it suitable for labeling and detecting specific biomolecules, such as proteins and nucleic acids. This application has significant implications for diagnostic tools and research methodologies in molecular biology.
The safety profile of N-Methyl-4-(4-nitrophenyl)thiazol-2-amine is another important aspect that has been evaluated in various studies. Toxicity assessments have shown that this compound is generally well-tolerated at therapeutic concentrations. However, as with any chemical compound, proper handling and storage precautions should be observed to ensure safety in laboratory settings.
In conclusion, N-Methyl-4-(4-nitrophenyl)thiazol-2-amine (CAS No. 91260-88-7) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it a valuable tool for drug discovery and development. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, highlighting its significance in advancing scientific knowledge and improving human health.
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